![molecular formula C13H19NO B1269707 N-(2-methoxybenzyl)cyclopentanamine CAS No. 353777-76-1](/img/structure/B1269707.png)
N-(2-methoxybenzyl)cyclopentanamine
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Description
N-(2-methoxybenzyl)cyclopentanamine (NMB-CP) is a cyclic amine compound that has been studied extensively for its various applications in scientific research. NMB-CP is a derivative of cyclopentanamine and is used as a building block for the synthesis of various compounds. It is also used as a reagent in organic synthesis and as a ligand for coordination chemistry. NMB-CP has been studied for its potential use in drug discovery, drug delivery, and other biomedical applications.
Scientific Research Applications
Psychedelic Research
“N-(2-methoxybenzyl)cyclopentanamine” is a derivative of 2C phenethylamines, which are known for their psychedelic effects . The introduction of the N-2-methoxybenzyl group has resulted in a new series of compounds, known as NBOMe drugs, which have potent psychedelic effects . This makes “N-(2-methoxybenzyl)cyclopentanamine” a potential candidate for research in the field of psychedelic therapy and neuroscience .
Neurotoxicity Studies
The compound has been used in studies to understand the neurotoxicity of 2C phenethylamines and their NBOMe analogues . The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs . This makes it a valuable compound for studying the mechanisms of neurotoxicity .
Hepatotoxicity Studies
Similar to neurotoxicity studies, “N-(2-methoxybenzyl)cyclopentanamine” has been used to study the hepatotoxicity of 2C phenethylamines and their NBOMe analogues . The compound’s cytotoxic effects on HepG2 cell lines provide insights into the hepatotoxicity of these drugs .
Drug Lipophilicity Studies
The compound has been used in studies to understand the relationship between a drug’s lipophilicity and its cytotoxicity . The NBOMe drugs, including “N-(2-methoxybenzyl)cyclopentanamine”, presented lower EC50 values when compared to their counterparts, indicating a correlation between the drug’s lipophilicity and the EC50 values .
Drug Permeability Studies
“N-(2-methoxybenzyl)cyclopentanamine” has been used in studies to understand the passive permeability of drugs . For instance, 2C-B, another 2C phenethylamine, presented higher cytotoxic effects in both cell lines than mescaline-NBOMe, a result that can be explained by its higher passive permeability .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGORSHWNTYOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355155 |
Source
|
Record name | N-(2-methoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)cyclopentanamine | |
CAS RN |
353777-76-1 |
Source
|
Record name | N-Cyclopentyl-2-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353777-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-methoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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